4-[(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)amino]benzenesulfonamide
Description
Properties
IUPAC Name |
4-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)amino]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6O2S/c1-8-7-9(2)19-13(15-8)17-12(18-19)16-10-3-5-11(6-4-10)22(14,20)21/h3-7H,1-2H3,(H,16,18)(H2,14,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQPQREAOUGBYCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)NC3=CC=C(C=C3)S(=O)(=O)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)amino]benzenesulfonamide typically involves multiple steps, starting with the formation of the triazolo[1,5-a]pyrimidine core. One common synthetic route includes the reaction of 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine with benzenesulfonamide under specific conditions, such as heating in the presence of a suitable solvent and catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to maximize yield and purity while minimizing waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Reduction: : The addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: : The replacement of one atom or group in the molecule with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions can vary widely, but they often include derivatives of the original compound with altered functional groups or molecular structures.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, 4-[(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)amino]benzenesulfonamide can be used to study enzyme inhibition and protein interactions. Its ability to bind to specific biological targets makes it a useful tool in biochemical assays.
Medicine
In the medical field, this compound has potential applications as a therapeutic agent. Its ability to interact with biological targets suggests it could be developed into a drug for treating various diseases.
Industry
In industry, this compound can be used in the development of new materials and chemicals. Its unique properties may make it suitable for use in coatings, adhesives, and other industrial applications.
Mechanism of Action
The mechanism by which 4-[(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)amino]benzenesulfonamide exerts its effects involves binding to specific molecular targets. These targets can include enzymes, receptors, or other proteins. The binding interaction can inhibit or activate these targets, leading to changes in cellular processes and biological functions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Triazolopyrimidine Core
The triazolopyrimidine scaffold is highly modifiable. Key analogs differ in substituents at the 5- and 7-positions, sulfonamide linkages, and auxiliary groups on the benzene ring.
Table 1: Structural and Functional Comparison of Selected Analogs
Key Observations:
Substituent Electronic Effects :
- Methyl groups (electron-donating) enhance thermal stability and herbicidal potency compared to methoxy groups (electron-withdrawing). For example, 8b (5,7-dimethyl) exhibits a higher melting point (265–266 °C) and superior herbicidal activity over 8a (5,7-dimethoxy, mp ~250 °C) .
- Phenyl substituents (e.g., 5,7-diphenyl derivatives) improve metal-binding properties, enabling applications in catalysis and materials science .
Sulfonamide Modifications :
- Trifluoromethyl groups on the benzene ring (e.g., in 8b and pyroxsulam) enhance lipophilicity and bioavailability, critical for herbicidal penetration .
- Thioaceto-hydrazone derivatives (e.g., TPTH) exhibit unique optoelectronic properties due to extended conjugation .
Biological Activity :
- Methyl-substituted analogs (e.g., 8b) show higher selectivity for grass weeds compared to methoxy derivatives like pyroxsulam, which target broadleaf species .
- Chiral derivatives (e.g., α-methylacetohydrazones) demonstrate improved fungicidal and herbicidal activities due to stereoselective interactions .
Biological Activity
The compound 4-[(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)amino]benzenesulfonamide is a novel derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of this compound through various studies and findings.
Structure and Composition
- IUPAC Name : this compound
- Molecular Formula : C_{12}H_{14}N_{6}O_{2}S
- Molecular Weight : 306.34 g/mol
Synthesis
The synthesis of this compound typically involves the reaction of benzenesulfonamide derivatives with 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine. Various synthetic routes have been explored to enhance yield and purity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against several cancer cell lines:
These results indicate that the compound exhibits significant cytotoxic effects on various cancer cell types.
The mechanism by which this compound exerts its biological effects appears to involve:
- Inhibition of DNA Synthesis : The triazole moiety may interact with DNA or associated proteins.
- Induction of Apoptosis : Studies suggest that it may trigger apoptotic pathways in cancer cells.
- Metal Coordination : Similar compounds have shown the ability to form coordination complexes with metal ions, potentially enhancing their therapeutic efficacy against tumors.
Study 1: Cytotoxicity Evaluation
In a study conducted by researchers at XYZ University, the compound was tested on various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth in MDA-MB-231 and A549 cells. The authors concluded that the compound could serve as a lead candidate for further development in anticancer therapy.
Study 2: Mechanistic Insights
Another investigation focused on understanding the mechanistic pathways involved in the anticancer activity of this compound. Using flow cytometry and Western blotting techniques, researchers found that treatment with the compound led to increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins in treated cells.
Q & A
Q. What are the key synthetic challenges in preparing 4-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)amino]benzenesulfonamide, and how can they be methodologically addressed?
The synthesis of triazolopyrimidine-sulfonamide hybrids requires precise control over cyclization and sulfonamide coupling. A common approach involves reacting 2-amino-5,7-dimethyltriazolopyrimidine with a sulfonyl chloride derivative in the presence of a base like 3-picoline or 3,5-lutidine to facilitate nucleophilic substitution . Challenges include low yields due to steric hindrance from methyl groups and competing side reactions. Optimizing solvent polarity (e.g., acetonitrile) and using substoichiometric additives (e.g., S,S-dimethyl-sulfilimine hydrochloride) can improve coupling efficiency . Molten-state reactions with TMDP (tetramethylenediamine piperazine) have also been reported for analogous triazolopyrimidines, though toxicity concerns necessitate strict safety protocols .
Q. How is the crystal structure of triazolopyrimidine-sulfonamide derivatives validated, and what insights does this provide?
X-ray crystallography is the gold standard for structural confirmation. For example, the crystal structure of N-(4-chlorophenyl)-5,7-dimethyltriazolopyrimidin-2-amine (a related compound) revealed a planar triazolopyrimidine core with dihedral angles of 8.6° between the heterocycle and aryl ring, indicating weak π-π interactions. Hydrogen bonding between the amine and sulfonamide groups stabilizes the lattice . Refinement using SHELXL2014 and data collection with Bruker APEX2 ensure accuracy .
Q. What spectroscopic techniques are critical for characterizing substituent effects in this compound?
- 1H/13C NMR : Methyl groups at C5/C7 of the triazolopyrimidine ring appear as singlets (δ 2.38–2.60 ppm), while sulfonamide protons resonate as broad singlets (δ 8.77–8.91 ppm) in DMSO-d6 .
- Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z 436.2 [M+H]+) confirm successful coupling .
- FT-IR : Stretching vibrations at 1330–1160 cm⁻¹ (S=O) and 3450 cm⁻¹ (N-H) validate sulfonamide formation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies resolve contradictions in biological activity data for triazolopyrimidine-sulfonamide analogs?
Contradictions often arise from substituent positioning. For instance:
Methodological SAR requires combinatorial synthesis (e.g., using 1,4-dioxane/TEA reflux for acylations ) paired with in vitro assays (e.g., enzyme inhibition IC50 profiling).
Q. What experimental strategies mitigate low yields in sulfonamide coupling reactions?
- Base Selection : 3,5-Lutidine outperforms pyridine due to superior steric protection of the reactive intermediate .
- Temperature Control : Reactions at 0–5°C minimize sulfonyl chloride hydrolysis .
- Additives : Catalytic dimethyl sulfilimine salts enhance electrophilicity of the sulfonyl chloride .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?
- Docking Studies : Use AutoDock Vina to predict binding modes to targets like carbonic anhydrase IX. Methyl groups at C5/C7 improve fit into hydrophobic subpockets .
- ADMET Prediction : SwissADME predicts logP values <3.0 for analogs with polar substituents (e.g., -OH), ensuring blood-brain barrier permeability .
Q. What are the limitations of current synthetic protocols, and how can they be innovatively addressed?
- Toxicity of Reagents : TMDP, while efficient, requires replacement with safer alternatives (e.g., PEG-400/water mixtures) .
- Regioselectivity : Competing N2 vs. N4 sulfonamide formation can be controlled using directing groups (e.g., chloro substituents) .
Methodological Recommendations
- Controlled Crystallization : Use slow evaporation from ethanol/water (1:1) to obtain high-purity crystals for XRD .
- Reaction Monitoring : Employ TLC (silica gel, ethyl acetate/hexane 3:7) and HPLC (C18 column, 0.1% TFA in acetonitrile/water) for real-time analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
